Pinometostat

Description

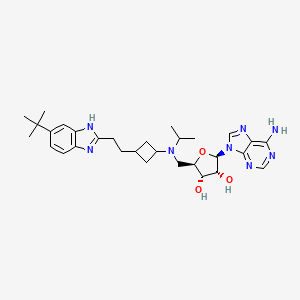

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFOLMYKSYSZQS-XKHGBIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720950 | |

| Record name | Pinometostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380288-87-8, 1380288-88-9 | |

| Record name | Pinometostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinometostat, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinometostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pinometostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINOMETOSTAT, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pinometostat in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a historically poor prognosis. A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the ectopic methylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of a leukemogenic gene expression program. Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of DOT1L that has shown clinical activity in patients with MLL-r leukemia. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. Furthermore, this guide explores the known mechanisms of resistance to this compound and presents key quantitative data from preclinical and clinical studies.

Introduction to MLL-Rearranged Leukemia

Chromosomal translocations involving the KMT2A gene (formerly MLL) on chromosome 11q23 are a hallmark of a high-risk subset of acute leukemias, affecting both myeloid and lymphoid lineages.[1] These translocations generate oncogenic fusion proteins where the N-terminus of MLL is fused to one of over 70 different partner proteins.[2][3] The N-terminal portion of MLL retains its ability to bind to target genes, while the fusion partner aberrantly recruits the DOT1L (Disruptor of Telomeric Silencing 1-Like) protein complex.[1][4]

DOT1L is the sole known histone methyltransferase responsible for the mono-, di-, and trimethylation of H3K79.[1][5][6] In MLL-r leukemia, the MLL-fusion protein tethers DOT1L to chromatin at specific gene loci, leading to ectopic H3K79 hypermethylation.[7][8][9] This aberrant epigenetic mark is associated with active gene transcription and results in the sustained overexpression of critical leukemogenic genes, most notably HOXA9 and MEIS1.[1][10][11] These genes are crucial for hematopoietic stem cell self-renewal and their dysregulation blocks normal differentiation, driving leukemogenesis.[12][13]

This compound: A Targeted DOT1L Inhibitor

This compound (EPZ-5676) is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small-molecule inhibitor of DOT1L.[5][14] It exhibits subnanomolar affinity for DOT1L and demonstrates high selectivity against other histone methyltransferases.[5][10] By binding to the catalytic site of DOT1L, this compound prevents the transfer of a methyl group to H3K79, thereby inhibiting its methyltransferase activity.[11]

Mechanism of Action of this compound

The therapeutic effect of this compound in MLL-r leukemia is a direct consequence of its ability to inhibit DOT1L's enzymatic activity. This initiates a cascade of molecular and cellular events that ultimately lead to the selective killing of MLL-rearranged leukemia cells.

Reversal of Aberrant H3K79 Methylation

Treatment of MLL-r leukemia cells with this compound leads to a time- and concentration-dependent global reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2).[5] This effect is observed both in vitro in leukemia cell lines and in vivo in xenograft models and patient-derived leukemic blasts.[5][10]

Downregulation of Leukemogenic Gene Expression

The reduction in H3K79me2 at the promoter and coding regions of MLL-fusion target genes leads to their transcriptional repression.[2][1] Key targets that are consistently downregulated following this compound treatment include HOXA9 and MEIS1.[1][10][11] The expression of these genes is critical for the survival and proliferation of MLL-r leukemia cells.

Induction of Cell Cycle Arrest, Differentiation, and Apoptosis

The suppression of the leukemogenic gene expression program triggers several downstream cellular responses. MLL-r leukemia cells treated with this compound undergo cell cycle arrest, show signs of differentiation, and ultimately enter the apoptotic pathway.[7][11][15] This selective killing of MLL-rearranged cells is the basis for the therapeutic efficacy of this compound.[10][16]

Signaling Pathway of this compound's Action

The core mechanism of this compound's action in MLL-rearranged leukemia can be visualized as a linear signaling pathway, which is disrupted by the inhibitor.

Figure 1: Core signaling pathway of this compound's mechanism of action.

Mechanisms of Resistance to this compound

Despite promising initial responses, resistance to this compound can emerge. Preclinical studies have identified two primary mechanisms of acquired resistance.

Upregulation of Drug Efflux Pumps

A major mechanism of resistance is the increased expression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[2][17] ABCB1 is a drug efflux pump that actively transports this compound out of the cancer cells, thereby reducing its intracellular concentration and limiting its ability to inhibit DOT1L.[2][17] This resistance can be reversed by co-treatment with an ABCB1 inhibitor.[2][17]

Activation of Alternative Signaling Pathways

In some instances, resistance to this compound can occur independently of drug efflux pump upregulation.[2][17] This can involve the activation of alternative pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][11] These pathways can promote cell survival and proliferation even in the presence of DOT1L inhibition, thus bypassing the primary mechanism of action of this compound.

Figure 2: Mechanisms of resistance to this compound in MLL-r leukemia.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound in MLL-r Leukemia Cell Lines

| Cell Line | MLL Fusion | Proliferation IC50 (14 days) | Reference |

| KOPN-8 | MLL-ENL | 71 nmol/L | |

| NOMO-1 | MLL-AF9 | 658 nmol/L | [2] |

| MV4-11 | MLL-AF4 | ~9 nM |

Table 2: Clinical Trial Data for this compound in MLL-r Leukemia

| Clinical Trial ID | Patient Population | Dose Levels | Key Outcomes | Reference |

| NCT01684150 | Adult Relapsed/Refractory Acute Leukemia | 54 and 90 mg/m²/day (continuous IV) | 2 complete remissions in patients with t(11;19) at 54 mg/m²/day. Reduction in H3K79me2 in peripheral blood mononuclear cells. | [4][5][9] |

| NCT02141828 | Pediatric Relapsed/Refractory MLL-r Acute Leukemia | 70 and 90 mg/m²/day (continuous IV) | Recommended Phase 2 dose of 70 mg/m²/day in children >1 year. Transient reductions in blasts in ~40% of patients. ≥ 80% reduction in H3K79me2 at MLL target genes. | [8][10] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

Figure 3: Experimental workflow for ChIP-seq analysis of H3K79me2.

Detailed Methodology:

-

Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., KOPN-8, NOMO-1) are cultured under standard conditions. Cells are treated with a specified concentration of this compound (e.g., 4.5 µmol/L) or DMSO as a vehicle control for a designated time period (e.g., 10 to 53 days).[2]

-

Cross-linking: Cells are harvested and cross-linked with 1% formaldehyde for 10 minutes at room temperature to covalently link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Sonication: Cells are lysed, and the nuclei are isolated. The chromatin is sheared into fragments of approximately 200-500 base pairs using sonication. The efficiency of sonication is checked by running a sample on an agarose gel.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K79me2. Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The bound chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C. The DNA is then purified using standard phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library (including end-repair, A-tailing, and adapter ligation). The library is then sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for H3K79me2. Differential binding analysis is performed to compare H3K79me2 levels between this compound-treated and control samples.

Cell Viability Assay (MTT/CCK-8)

Detailed Methodology:

-

Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of approximately 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

-

Drug Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically ranging from 4 to 14 days, to allow for the anti-proliferative effects of the drug to manifest.[14][16]

-

Reagent Addition:

-

MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C. Then, 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

CCK-8 Assay: 10 µL of CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

-

Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Detailed Methodology:

-

Cell Culture and Treatment: MLL-r cells are treated with this compound or DMSO for a specified duration.

-

RNA Extraction: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls. Gene set enrichment analysis (GSEA) can be used to identify pathways that are significantly altered by the treatment.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemia, directly addressing the underlying epigenetic dysregulation that drives the disease. Its mechanism of action is well-defined, involving the specific inhibition of DOT1L, leading to the reversal of aberrant H3K79 hypermethylation, the downregulation of key leukemogenic genes, and the induction of apoptosis in MLL-r leukemia cells. While resistance can emerge, primarily through the upregulation of drug efflux pumps or the activation of bypass signaling pathways, the understanding of these mechanisms provides a rationale for the development of combination therapies. The continued investigation of this compound and other DOT1L inhibitors holds promise for improving outcomes for patients with this aggressive form of leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NCT02141828 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 6. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: Preliminary Report of the Phase 1 Study of the DOT1L Inhibitor, this compound, EPZ-5676, in Children with Relapsed or Refractory MLL-r Acute Leukemia: Safety, Exposure and Target Inhibition [ash.confex.com]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. aacrjournals.org [aacrjournals.org]

The Precision Strike on a Leukemic Driver: A Technical Guide to DOT1L Inhibition by Pinometostat

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism and therapeutic rationale behind the inhibition of the histone methyltransferase DOT1L by the small molecule inhibitor, Pinometostat (EPZ-5676). This compound represents a targeted epigenetic therapy primarily investigated for the treatment of acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r). This document details the molecular mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for assays central to the study of DOT1L inhibition.

Introduction: The Epigenetic Basis of MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL), also known as KMT2A, is a gene frequently rearranged in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants. These rearrangements result in the fusion of the MLL gene with one of over 80 different partner genes. The resulting MLL fusion proteins aberrantly recruit the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to chromatin.

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In the context of MLL-r leukemia, the mislocalization of DOT1L leads to ectopic H3K79 hypermethylation at MLL target gene loci, including the critical leukemogenic genes HOXA9 and MEIS1.[1][2] This aberrant epigenetic mark promotes the sustained expression of these genes, driving uncontrolled proliferation and blocking cellular differentiation, which are hallmarks of leukemia.[1][2]

This compound is a first-in-class, potent, and highly selective small-molecule inhibitor of DOT1L.[3][4] By targeting the catalytic activity of DOT1L, this compound aims to reverse the aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and ultimately induce apoptosis in MLL-rearranged leukemic cells.[5]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of S-adenosyl methionine (SAM), the essential methyl donor cofactor for DOT1L.[6] Crystallographic studies have revealed that this compound binds to the SAM binding pocket of DOT1L, inducing a conformational change that enhances the affinity between the inhibitor and the enzyme.[2] This potent and selective inhibition blocks the transfer of a methyl group to H3K79, leading to a global reduction in H3K79 methylation levels.[3]

The primary downstream effect of DOT1L inhibition by this compound is the transcriptional repression of MLL fusion target genes, most notably HOXA9 and MEIS1.[1][2] The reduction in the expression of these key oncogenes leads to cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[5][7]

Mechanism of DOT1L Inhibition by this compound.

Quantitative Preclinical and Clinical Data

This compound has demonstrated potent and selective activity in both preclinical models and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (DOT1L) | 80 pM | Cell-free assay | [4][6][7] |

| Selectivity | >37,000-fold | Against other histone methyltransferases | [3] |

| IC50 (H3K79me2) | 2.6 nM | MV4-11 cells | [6] |

| IC50 (H3K79me2) | 3 nM | MV4-11 cells | [7] |

| IC50 (H3K79me2) | 5 nM | HL60 cells | [7] |

| IC50 (Proliferation) | 9 nM | MV4-11 cells | [6] |

| IC50 (Proliferation) | 3.5 nM | MV4-11 cells | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| Rat Xenograft (MLL-r leukemia) | 70 mg/kg, i.p. | Complete and sustained tumor regression | [7] |

| Rat Xenograft (MLL-r leukemia) | 35-70 mg/kg, i.v. | Reduction in HOXA9 and MEIS1 mRNA levels | [7] |

| NSG Mice (MDA-MB-468 tumors) | 50 mg/kg, i.p. (every two days, 6 doses) | Anti-tumor activity | [4] |

Table 3: Phase 1 Clinical Trial Data for this compound in Adult Acute Leukemia

| Clinical Trial ID | Patient Population | Dosing Regimen | Key Findings | Reference |

| NCT01684150 | Relapsed/Refractory Acute Leukemias (including MLL-r) | 54 and 90 mg/m²/day by continuous intravenous infusion (28-day cycles) | Modest clinical activity as a single agent; 2 complete remissions in MLL-r patients.[3] Maximum tolerated dose not reached.[3] Evidence of DOT1L target inhibition (reduction in H3K79me2).[3] | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of leukemia cell lines.

Protocol:

-

Cell Culture: Culture MLL-rearranged (e.g., MV4-11, KOPN-8, NOMO-1) and non-MLL-rearranged (e.g., HL60) leukemia cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Prepare a serial dilution of this compound (and a vehicle control, e.g., DMSO) in culture media and add to the cells.

-

Incubation: Incubate the plates for a specified period, typically 4 to 14 days, to allow for multiple cell doublings.

-

Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting using a hemocytometer with trypan blue exclusion.

-

Data Analysis: Plot cell viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay Workflow.

Western Blot for H3K79 Methylation

This technique is used to quantify the levels of H3K79 di-methylation (H3K79me2), a direct pharmacodynamic marker of DOT1L activity.

Protocol:

-

Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for a defined period (e.g., 4 days). Harvest the cells and extract histones using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., rabbit anti-H3K79me2) and a loading control (e.g., rabbit anti-total Histone H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to map the genome-wide localization of H3K79me2 and to assess changes at specific gene loci, such as HOXA9 and MEIS1, following this compound treatment.

Protocol:

-

Cell Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome, identify peaks of H3K79me2 enrichment, and compare the peak intensities at specific gene loci (e.g., HOXA9, MEIS1) between this compound-treated and control samples.

Mechanisms of Resistance and Future Directions

Despite the promising preclinical data and evidence of target engagement in patients, the clinical efficacy of this compound as a monotherapy has been modest.[3] This has prompted investigations into mechanisms of resistance and the exploration of combination therapies.

Preclinical studies have identified several potential mechanisms of acquired resistance to this compound, including:

-

Increased drug efflux: Overexpression of drug transporters like ABCB1 can reduce the intracellular concentration of this compound.

-

Activation of alternative signaling pathways: Upregulation of pathways such as PI3K/AKT and RAS/RAF/MEK/ERK has been observed in resistant cell lines.

These findings underscore the rationale for combining this compound with other therapeutic agents. Clinical trials are ongoing to evaluate this compound in combination with standard chemotherapy (e.g., cytarabine and daunorubicin) and other targeted agents like hypomethylating agents (e.g., azacitidine).[9][10]

Rationale for Combination Therapies.

Conclusion

This compound is a pioneering epigenetic drug that has provided crucial proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias. Its high potency and selectivity have been well-characterized through a variety of preclinical assays. While its efficacy as a monotherapy is limited, this compound has paved the way for further investigation into combination strategies that may unlock the full therapeutic potential of DOT1L inhibition in this high-risk patient population. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of epigenetic therapy for cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Dot1L Alleviates Fulminant Hepatitis Through Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of H3K79 Methylation in MLL-Fusion Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a category of aggressive hematological malignancies with a generally poor prognosis. A key molecular dependency in these leukemias is the aberrant activity of the histone methyltransferase DOT1L, which is responsible for methylation of histone H3 at lysine 79 (H3K79). This document provides an in-depth technical overview of the role of H3K79 methylation in the pathogenesis of MLL-fusion leukemia, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of this disease.

The Molecular Mechanism of H3K79 Methylation in MLL-Fusion Leukemia

In healthy cells, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during development.[1] Chromosomal translocations involving the MLL gene result in the formation of oncogenic fusion proteins where the N-terminal portion of MLL is fused to one of over 60 different partner proteins.[2] This fusion event critically deletes the C-terminal methyltransferase domain of MLL.[2]

A common feature of many MLL fusion partners, such as AF4, AF9, AF10, and ENL, is their ability to directly or indirectly recruit the DOT1L complex.[2] DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of H3K79.[1] The aberrant recruitment of DOT1L to MLL target genes, such as the HOXA cluster and MEIS1, leads to hypermethylation of H3K79 at these loci.[1][2][3] This epigenetic modification is strongly associated with active gene transcription and results in the sustained, high-level expression of these critical leukemogenic genes, which drives the proliferation and survival of the leukemia cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of DOT1L inhibition in MLL-rearranged leukemia cell lines.

Table 1: IC50 Values of DOT1L Inhibitors in MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | Inhibitor | IC50 (nM) | Reference |

| MV4-11 | MLL-AF4 | Pinometostat (EPZ-5676) | 3.5 | [2] |

| MV4-11 | MLL-AF4 | EPZ004777 | - | [4] |

| MV4-11 | MLL-AF4 | Compound 7 | 5 | [5] |

| MOLM-13 | MLL-AF9 | This compound (EPZ-5676) | - | [4] |

| MOLM-13 | MLL-AF9 | EPZ004777 | - | [4] |

| MOLM-13 | MLL-AF9 | SYC-522 | - | [6] |

| EOL-1 | MLL-PTD | EPZ004777 | - | [4] |

| KOPM-88 | MLL-PTD | EPZ004777 | - | [4] |

| RS4;11 | MLL-AF4 | VTP50469 | Moderately Sensitive | [7] |

| SEM | MLL-AF4 | VTP50469 | Moderately Sensitive | [7] |

| THP1 | MLL-AF9 | VTP50469 | Resistant | [7] |

| ML2 | MLL-AF9 | VTP50469 | Resistant | [7] |

Table 2: Effect of DOT1L Inhibitors on H3K79 Methylation and Gene Expression

| Cell Line | Inhibitor | Effect on H3K79me2 | Effect on HOXA9 Expression | Effect on MEIS1 Expression | Reference |

| MV4-11 | This compound (EPZ-5676) | IC50 = 3 nM | IC50 = 67 nM | IC50 = 53 nM | [2] |

| MV4-11 | SYC-522 | Significantly reduced | Decreased by >50% | Decreased by >50% | [6] |

| MOLM-13 | SYC-522 | Significantly reduced | Decreased by >50% | Decreased by >50% | [6] |

| Pediatric Blasts | This compound (EPZ-5676) | ≥ 80% reduction at target genes | - | - | [8] |

Table 3: Clinical Trial Data for this compound (EPZ-5676) in MLL-Rearranged Leukemia

| Patient Population | Dose | Key Findings | Reference |

| Adult | 54 and 90 mg/m²/day (CIV) | 2 complete remissions; modest single-agent efficacy. | [9] |

| Pediatric | 70 and 90 mg/m²/day (CIV) | Acceptable safety profile; transient blast reduction in ~40% of patients; no objective responses. | [8] |

Detailed Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a composite based on several sources and is optimized for histone modifications in leukemia cell lines.[10]

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffers (containing protease inhibitors)

-

Antibody against H3K79me2

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for DNA library preparation and sequencing

Protocol:

-

Cross-linking: Harvest 10-20 million cells per ChIP reaction. Resuspend in fresh media and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Wash cells twice with ice-cold PBS. Lyse the cells and nuclei using appropriate lysis buffers. Shear chromatin to an average size of 200-500 bp using sonication. Centrifuge to pellet debris.

-

Immunoprecipitation: Pre-clear the chromatin by incubating with protein A/G magnetic beads. Incubate the pre-cleared chromatin with an anti-H3K79me2 antibody overnight at 4°C with rotation.

-

Washing and Elution: Capture the antibody-chromatin complexes with protein A/G magnetic beads. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links. Treat with RNase A and then Proteinase K. Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the manufacturer's protocol. Sequence the library on a suitable platform.

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm to identify regions of H3K79me2 enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for the analysis of gene expression changes in leukemia cells following treatment with a DOT1L inhibitor.[11][12]

Materials:

-

Leukemia cells treated with DOT1L inhibitor or vehicle control

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix

-

Gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and gene, including a no-template control. A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot for Histone Modifications

This protocol is for the detection of changes in global H3K79 methylation levels.[13][14]

Materials:

-

Acid-extracted histones or whole-cell lysates from treated and control cells

-

SDS-PAGE gels (15% or 4-20% gradient)

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-H3K79me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Extract histones using an acid extraction method or prepare whole-cell lysates.

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K79me2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Materials:

-

Leukemia cell lines

-

96-well plates

-

DOT1L inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Drug Treatment: Add serial dilutions of the DOT1L inhibitor to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.[16]

Materials:

-

Leukemia cells

-

Methylcellulose-based semi-solid medium

-

DOT1L inhibitor

-

Culture dishes

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Cell Plating: Prepare a single-cell suspension and plate a low number of cells (e.g., 500-1000 cells) in a methylcellulose-based medium in culture dishes.

-

Drug Treatment: Add the DOT1L inhibitor at the desired concentration to the medium.

-

Incubation: Incubate the dishes for 10-14 days in a humidified incubator.

-

Staining and Counting: Stain the colonies with a suitable stain and count the number of colonies containing more than 50 cells.

-

Data Analysis: Compare the number and size of colonies in the treated versus control groups.

Conclusion and Future Directions

The aberrant methylation of H3K79 by DOT1L is a cornerstone of MLL-fusion leukemia pathogenesis, making it a highly attractive therapeutic target. The development of small molecule inhibitors of DOT1L, such as this compound, has provided crucial proof-of-concept for this therapeutic strategy. While single-agent efficacy has been modest in clinical trials, these inhibitors have demonstrated clear on-target activity.

Future research and drug development efforts should focus on:

-

Combination Therapies: Investigating the synergistic effects of DOT1L inhibitors with standard chemotherapy or other targeted agents to overcome resistance and enhance efficacy.[7]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to DOT1L inhibition.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which leukemia cells develop resistance to DOT1L inhibitors to inform the development of next-generation therapies and rational combination strategies.

-

Exploring Novel DOT1L Inhibitors: Developing new inhibitors with improved pharmacokinetic and pharmacodynamic properties.[17]

A deeper understanding of the intricate molecular pathways governed by H3K79 methylation will continue to fuel the development of more effective and targeted therapies for patients with MLL-rearranged leukemia.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

- 17. ashpublications.org [ashpublications.org]

Pinometostat's Targeting of HOXA9 and MEIS1 in MLL-Rearranged Leukemia: A Technical Guide

For Immediate Release

CAMBRIDGE, Mass. – November 10, 2025 – This technical guide provides an in-depth overview of pinometostat (EPZ-5676), a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L, for researchers, scientists, and drug development professionals. The document focuses on its mechanism of action in the context of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemias and its impact on the key downstream oncogenes, HOXA9 and MEIS1.

Introduction: The Challenge of MLL-Rearranged Leukemias

Acute leukemias with rearrangements of the MLL gene, located at chromosome 11q23, are aggressive hematological malignancies with a generally poor prognosis, particularly in infants and in cases of therapy-related acute myeloid leukemia (AML).[1][2] These rearrangements result in the creation of oncogenic MLL fusion proteins. A key molecular consequence of these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L.[1][3][4] This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the critical hematopoietic regulators HOXA9 and MEIS1.[1][4][5] The resulting overexpression of HOXA9 and MEIS1 is a primary driver of leukemogenesis in this subtype of leukemia.[3][4][6]

This compound is a potent and highly selective inhibitor of DOT1L, developed to specifically target this oncogenic dependency.[1][3] By inhibiting the enzymatic activity of DOT1L, this compound aims to reverse the aberrant H3K79 methylation, suppress the expression of HOXA9 and MEIS1, and ultimately induce differentiation and apoptosis in MLL-rearranged leukemia cells.[6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the cofactor for DOT1L's methyltransferase activity. By binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This targeted inhibition leads to a cascade of downstream effects:

-

Reduction of H3K79 Methylation: Treatment with this compound leads to a significant, concentration- and time-dependent decrease in global H3K79 di-methylation (H3K79me2).[3][7]

-

Transcriptional Repression of HOXA9 and MEIS1: The reduction in H3K79me2 at the promoter and enhancer regions of HOXA9 and MEIS1 results in their transcriptional downregulation.[5][6][7]

-

Induction of Apoptosis and Differentiation: The suppression of the HOXA9/MEIS1 oncogenic program leads to cell cycle arrest, differentiation, and ultimately apoptosis of MLL-rearranged leukemia cells.

Caption: Signaling pathway in normal, MLL-rearranged, and this compound-treated cells.

Quantitative Data

In Vitro Potency of this compound and Related Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the related DOT1L inhibitor EPZ004777 in various MLL-rearranged and non-rearranged leukemia cell lines.

| Cell Line | MLL Fusion | This compound 14-day Proliferation IC50 (nM) | Reference |

| KOPN-8 | MLL-ENL | 71 | [1] |

| NOMO-1 | MLL-AF9 | 658 | [1] |

| MV4-11 | MLL-AF4 | 3.5 | [8] |

| Cell Line | MLL Fusion | EPZ004777 14-day Proliferation IC50 (µM) | Reference |

| MV4-11 | MLL-AF4 | 0.17 | [9] |

| MOLM-13 | MLL-AF9 | 0.72 | [9] |

| KOPN-8 | MLL-ENL | 0.62 | [9] |

| SEM | MLL-AF4 | 1.72 | [9] |

| THP-1 | MLL-AF9 | 3.36 | [9] |

| RS4;11 | MLL-AF4 | 6.47 | [9] |

| REH | Non-MLL-r | 13.9 | [9] |

| Kasumi-1 | Non-MLL-r | 32.99 | [9] |

| 697 | Non-MLL-r | 36.57 | [9] |

| HL-60 | Non-MLL-r | >50 | [10] |

| Jurkat | Non-MLL-r | >50 | [10] |

| U937 | Non-MLL-r | >50 | [10] |

Clinical Trial Data

This compound has been evaluated in Phase I clinical trials for both adult and pediatric patients with relapsed/refractory MLL-rearranged leukemias.

| Trial Identifier | Population | Key Findings | Reference |

| NCT01684150 | Adults | Two complete remissions observed at a dose of 54 mg/m²/day administered by continuous intravenous infusion. The maximum tolerated dose was not reached. The most common adverse events were fatigue, nausea, constipation, and febrile neutropenia. | [3] |

| NCT02141828 | Pediatrics | The recommended Phase 2 dose was determined to be 70 mg/m²/day via continuous intravenous infusion in children older than one year. No objective responses were observed, though transient decreases in blast counts were noted in some patients. Pharmacodynamic studies confirmed on-target inhibition of H3K79 methylation in leukemic blasts. | [6][11] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on leukemia cell lines and to calculate IC50 values.

Methodology:

-

Cell Culture: Human leukemia cell lines (e.g., KOPN-8, NOMO-1, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated for an extended period, typically 14 days, to account for the cytostatic rather than immediately cytotoxic effects of epigenetic inhibitors. Media and compound are replenished every 3-4 days.

-

Viability Assessment: Cell viability is measured using a variety of methods, such as trypan blue exclusion, or commercially available assays that measure ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS/XTT assays).

-

Data Analysis: The percentage of viable cells relative to the vehicle control is plotted against the log of the compound concentration. A non-linear regression analysis is used to determine the IC50 value.

Caption: Workflow for a cell viability assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To determine the genome-wide localization and changes in H3K79me2 levels following this compound treatment.

Methodology:

-

Cell Treatment: MLL-rearranged leukemia cells are treated with this compound or vehicle control for a specified duration.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments containing this modification.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify regions enriched for H3K79me2. Differential peak analysis is performed to compare this compound-treated and control samples.

Caption: Workflow for a ChIP-Seq experiment.

RNA Sequencing (RNA-Seq)

Objective: To assess the global changes in gene expression, particularly of HOXA9 and MEIS1, following this compound treatment.

Methodology:

-

Cell Treatment: MLL-rearranged leukemia cells are treated with this compound or vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

-

Library Preparation: The RNA is converted to cDNA, and sequencing libraries are prepared. This typically involves poly(A) selection for mRNA enrichment.

-

Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the reference transcriptome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of resistance to this compound. A primary mechanism involves the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein/MDR1).[1] Increased expression of ABCB1 can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy.[1] In some instances, resistance can also emerge through the activation of alternative signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias, directly addressing the underlying epigenetic dysregulation driven by MLL fusion proteins. Its potent and selective inhibition of DOT1L leads to the suppression of the key oncogenic drivers HOXA9 and MEIS1. While clinical activity as a monotherapy has been modest, the clear on-target effects of this compound provide a strong rationale for its investigation in combination with other anti-leukemic agents. Further research into overcoming resistance mechanisms will be crucial for maximizing the therapeutic potential of DOT1L inhibition in this challenging disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paper: Preliminary Report of the Phase 1 Study of the DOT1L Inhibitor, this compound, EPZ-5676, in Children with Relapsed or Refractory MLL-r Acute Leukemia: Safety, Exposure and Target Inhibition [ash.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Preclinical Profile of Pinometostat (EPZ-5676): A Deep Dive into Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of pinometostat (EPZ-5676), a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). The focus is on its application in hematological malignancies, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and emerging resistance mechanisms, presenting quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Targeting the MLL-DOT1L Axis

This compound is a potent and highly selective inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2] In normal hematopoiesis, DOT1L plays a crucial role in gene expression. However, in a significant subset of acute leukemias, chromosomal translocations involving the MLL gene (also known as KMT2A) at locus 11q23 create oncogenic fusion proteins.[2][3][4] These MLL-fusion proteins aberrantly recruit the DOT1L complex to chromatin, leading to ectopic H3K79 hypermethylation at specific gene loci, including critical hematopoietic regulators like HOXA9 and MEIS1.[1][2][4][5] The resulting overexpression of these genes drives leukemogenesis by promoting proliferation and blocking differentiation.[1][3]

This compound acts by competitively binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, effectively blocking its methyltransferase activity.[4] This specific inhibition leads to a time- and concentration-dependent reduction in H3K79 methylation, which in turn suppresses the expression of MLL-fusion target genes.[1][2] The ultimate consequence in MLL-rearranged (MLL-r) leukemia cells is the induction of cell cycle arrest, differentiation, and apoptosis.[3][6][7]

In Vitro Efficacy in Hematological Malignancy Models

Preclinical in vitro studies have consistently demonstrated the potent and selective anti-proliferative activity of this compound against MLL-r leukemia cell lines.[1][8]

Data Presentation: In Vitro Activity of this compound

| Cell Line | MLL Fusion | Anti-Proliferative IC50 (14-day) | H3K79me2 Inhibition IC50 | Reference |

| MV4-11 | MLL-AF4 | 3.5 nM | 3 nM | [6] |

| MOLM-13 | MLL-AF9 | Not Reported | Not Reported | [1] |

| KOPN-8 | MLL-ENL | 71 nM | Not Reported | [1] |

| NOMO-1 | MLL-AF9 | 658 nM | Not Reported | [1] |

| SEM | MLL-AF4 | Not Reported | Not Reported | [1] |

| HL-60 | MLL-WT | Not Reported | 5 nM | [6] |

Experimental Protocols

Cell Proliferation Assay (14-day)

-

Cell Seeding: Leukemia cell lines (e.g., KOPN-8, NOMO-1) are seeded in appropriate multi-well plates at a predetermined density in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Plates are incubated for 14 days under standard cell culture conditions (37°C, 5% CO2). The medium containing the respective compound concentration is replenished every 3-4 days.

-

Viability Assessment: After the incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (four-parameter variable slope).

H3K79me2 Inhibition Assay (ELISA-based)

-

Cell Treatment: Cells (e.g., MV4-11) are treated with various concentrations of this compound for a defined period (e.g., 72-96 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. Wells are coated with a primary antibody specific for H3K79me2.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.

-

Quantification: The signal intensity, which is proportional to the amount of H3K79me2, is measured. IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Efficacy in Animal Models

The anti-leukemic activity of this compound has been validated in vivo using rodent xenograft models of MLL-r leukemia.[2][4][6] These studies have shown that this compound can achieve significant tumor growth inhibition and, in some cases, complete and sustained tumor regression.[6]

Data Presentation: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |

| Rat Xenograft | MLL-r leukemia | 70 mg/kg, i.p. | Complete and sustained tumor regression. | [6] |

| Rat Xenograft | MLL-r leukemia | 35-70 mg/kg, i.v. | Reduced HOXA9 and MEIS1 mRNA levels in tumors. | [6] |

| Rodent Xenograft | MLL-r leukemia | Not specified | Active against leukemia. | [2] |

Experimental Protocols

Subcutaneous Xenograft Model

-

Animal Model: Immunocompromised mice or rats (e.g., NOD/SCID or NSG mice) are used to prevent graft rejection.

-

Cell Implantation: A specific number of MLL-r leukemia cells (e.g., MV4-11) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the animals.

-

Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Treatment: Once tumors are established, animals are randomized into treatment (this compound) and vehicle control groups. This compound is administered via a clinically relevant route, such as continuous intravenous infusion or intraperitoneal (i.p.) injection, at specified doses and schedules.

-

Endpoint Analysis: The study continues until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size). Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors and/or peripheral blood can be collected to assess target engagement, such as the reduction of H3K79me2 levels (via ChIP-seq) and downregulation of HOXA9 and MEIS1 gene expression (via RT-qPCR).[5][6][9]

Mechanisms of Treatment-Emergent Resistance

Despite promising initial responses, the emergence of resistance is a common challenge for targeted therapies. Preclinical investigations have identified potential mechanisms for treatment-emergent resistance (TER) to this compound.[1][8] Notably, unlike many kinase inhibitors, resistance does not appear to arise from mutations in the drug target itself (DOT1L).[1][8] Instead, both drug efflux-dependent and -independent mechanisms have been described.[1][10][11]

Key Resistance Pathways

-

Drug Efflux Pump Upregulation: The most characterized mechanism involves the increased expression of the drug efflux transporter ABCB1 (also known as P-glycoprotein or MDR1).[1][10] In the KOPN-8 MLL-r cell line model, acquired resistance was primarily driven by a greater than 100-fold upregulation of ABCB1.[1] This leads to decreased intracellular accumulation of this compound, allowing for the recovery of H3K79 methylation at key gene loci like HOXA9 and MEIS1 and restoring leukemogenic gene expression.[1][11] Importantly, this resistance could be reversed by co-treatment with an ABCB1 inhibitor like valspodar.[11]

-

Efflux-Independent Pathway Activation: In other cell line models, such as NOMO-1, resistance develops through mechanisms independent of specific efflux pump upregulation.[1][10] RNA-sequencing analyses of these resistant cells suggest the activation of alternative signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, as potential compensatory mechanisms that allow cells to bypass their dependency on the DOT1L axis.[1][8]

Data Presentation: this compound Resistance Models

| Cell Line | Resistance Mechanism | Key Finding | Reference |

| KOPN-8 | ABCB1 Upregulation | >100-fold increase in ABCB1 expression; resistance reversed by ABCB1 inhibitor. | [1][11] |

| NOMO-1 | Efflux-Independent | Resistance acquired without significant efflux pump upregulation; potential involvement of PI3K/AKT and RAS/RAF/MEK/ERK pathways. | [1][8] |

| MV4-11 | ABCB1 Upregulation | Acquired resistance associated with ABCB1 overexpression. | [1] |

| MOLM-13 | ABCB1 Upregulation | Acquired resistance associated with ABCB1 overexpression. | [1] |

| SEM | ABCB1 Upregulation | Acquired resistance associated with ABCB1 overexpression. | [1] |

Experimental Protocols

Generation of Resistant Cell Lines

-

Continuous Exposure: Sensitive MLL-r cell lines (e.g., KOPN-8, NOMO-1) are cultured continuously in the presence of a high concentration of this compound (e.g., 4.5 μM).[1][11]

-

Monitoring: Cell growth rates are monitored. Resistance is considered achieved when the cells resume a growth rate comparable to that of vehicle-treated parental cells, which typically occurs after several weeks (e.g., 3 weeks).[1][8][11]

-

Maintenance: The established resistant cell line is then continuously maintained in media containing this compound to ensure the stability of the resistant phenotype.

Characterization of Resistance

-

RNA-Sequencing: RNA-seq is performed on parental (sensitive) and resistant cell lines to identify differentially expressed genes, particularly focusing on drug transporters (e.g., ABCB1) and signaling pathway components.[1]

-

Functional Validation: To validate the role of ABCB1, resistant cells are co-treated with this compound and an ABCB1 inhibitor (e.g., valspodar). A resensitization to this compound confirms the mechanism.[11]

-

Pathway Analysis: Western blotting or other proteomic techniques are used to assess the activation status (e.g., phosphorylation) of key proteins in suspected bypass pathways like AKT and ERK.

Conclusion and Future Directions

The preclinical data for this compound robustly support its mechanism of action and demonstrate significant single-agent anti-leukemic activity in MLL-rearranged models.[1] It effectively inhibits its target, DOT1L, leading to the suppression of key oncogenic drivers and resulting in cell death in vitro and tumor regressions in vivo.[2][6] However, the modest clinical activity observed in early trials, coupled with the preclinical identification of resistance mechanisms, highlights the need for further investigation.[2][12] These preclinical findings strongly suggest that the future of this compound in the clinic may lie in combination therapies.[9][13] Pairing this compound with standard-of-care agents or novel targeted therapies could enhance efficacy and overcome or delay the onset of resistance, warranting further clinical exploration in this patient population with high unmet medical need.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Mechanisms of this compound (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

Pinometostat's Selectivity for DOT1L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of Pinometostat (EPZ-5676) for the histone methyltransferase DOT1L over other HMTs. This compound is a first-in-class, small-molecule inhibitor of DOT1L, an enzyme that plays a critical role in the development of certain leukemias, particularly those with MLL gene rearrangements.[1][2]

Core Mechanism of Action

This compound functions as an S-adenosyl methionine (SAM) competitive inhibitor of DOT1L.[3][4] By binding to the SAM pocket of the enzyme, it effectively blocks the transfer of a methyl group to lysine 79 of histone H3 (H3K79).[5] This specific methylation mark is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, which are driven by MLL fusion proteins.[1][6][7] Inhibition of DOT1L by this compound leads to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, apoptosis in MLL-rearranged leukemia cells.[1][3][5]

Quantitative Selectivity Profile

This compound exhibits a high degree of selectivity for DOT1L, with a reported inhibitory constant (Ki) of 80 pM and a half-maximal inhibitory concentration (IC50) of 0.8 nM in cell-free assays.[3][4][5] Its selectivity for DOT1L is over 37,000-fold greater than for other histone methyltransferases.[1][3][4][6][7] This exceptional selectivity minimizes off-target effects, a critical attribute for a therapeutic agent.

| Histone Methyltransferase (HMT) | IC50 / Ki | Fold Selectivity vs. DOT1L |

| DOT1L | Ki: 80 pM / IC50: 0.8 nM | 1 |

| Other HMTs (including CARM1, EHMT1/2, EZH1/2, PRMT1/2/5/6/8, SETD7, SMYD2/3, and WHSC1/1L1) | > 30 µM | > 37,000 |

Experimental Protocols for Determining HMT Selectivity

The selectivity of this compound is determined through a series of biochemical assays that measure its inhibitory activity against a panel of different histone methyltransferases. A common and robust method is the radiometric-based filter binding assay, often referred to as the "HotSpot" assay.

Protocol: Radiometric Histone Methyltransferase (HMT) Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the specific HMT enzyme, its corresponding histone substrate (which can be a peptide, recombinant histone, or nucleosome), and a buffer solution.

-

Compound Addition: this compound, at varying concentrations, is added to the reaction mixture. A control reaction with no inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), the radioactive methyl donor.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the methylation of the substrate.

-

Reaction Termination and Substrate Capture: The reaction is stopped, and the histone substrate is captured on a filter membrane. Unincorporated [³H]-SAM is washed away.

-

Quantification: The amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

This protocol is repeated for a panel of different HMTs to determine the selectivity profile of this compound.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the DOT1L signaling pathway and the experimental workflow for assessing HMT selectivity.

Caption: DOT1L signaling pathway and this compound's mechanism of action.

Caption: Experimental workflow for HMT selectivity profiling.

References

- 1. apexbt.com [apexbt.com]

- 2. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]

Structural Basis of Pinometostat Binding to DOT1L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and molecular interactions between Pinometostat (EPZ-5676) and its target, the histone methyltransferase DOT1L. We will delve into the mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these interactions, providing a foundational resource for researchers in oncology and drug development.

Introduction to DOT1L and its Role in MLL-Rearranged Leukemia

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[1][2][3] This epigenetic mark is crucial for regulating gene expression, DNA repair, and cell cycle progression.[3][4][5] DOT1L utilizes S-adenosyl-L-methionine (SAM) as a cofactor to transfer a methyl group to its substrate.[1][6]

In a specific subset of acute leukemias, chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3] These fusion proteins aberrantly recruit DOT1L to critical hematopoietic genes, such as HOXA9 and MEIS1.[7][8][9] The resulting hypermethylation of H3K79 at these loci leads to their overexpression, which is a key driver of leukemogenesis.[3][7] This direct and critical role makes DOT1L a highly attractive therapeutic target for MLL-rearranged (MLL-r) leukemias.[1][7] this compound (EPZ-5676) is a first-in-class, potent, and highly selective small-molecule inhibitor of DOT1L that has been investigated in clinical trials.[2][7]

Mechanism of Action: Competitive Inhibition of DOT1L

This compound functions as an S-adenosyl methionine (SAM) competitive inhibitor.[10][11] It is designed to mimic the SAM cofactor and occupy its binding pocket within the catalytic domain of DOT1L.[9][12] Crystallographic studies have provided a detailed view of this interaction, revealing that this compound binding not only occupies the SAM site but also induces a significant conformational change in the enzyme.[9][12] This induced fit opens up a nearby hydrophobic pocket, which allows for additional interactions that significantly increase the binding affinity and residence time of the inhibitor, contributing to its high potency.[9][12] By blocking the SAM binding site, this compound prevents DOT1L from catalyzing the transfer of methyl groups to H3K79, thereby reversing the aberrant epigenetic state and suppressing the expression of leukemogenic genes.[13][14]

Figure 1: Competitive inhibition of the DOT1L catalytic cycle by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key binding and activity data.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Reference(s) |

| Ki (Inhibition Constant) | ≤80 pM | [1][10][15][16] |

| IC50 (Cell-Free Enzymatic Assay) | 0.8 nM | [12] |

| Selectivity vs. other HMTs | >37,000-fold | [2][7] |

Table 2: Cellular Activity of this compound in MLL-r Leukemia Cell Lines

| Assay | Cell Line | IC50 Value | Reference(s) |

| H3K79me2 Inhibition | MV4-11 | 3 nM | [15] |

| H3K79me2 Inhibition | HL-60 | 5 nM | [15] |

| Cell Proliferation | MV4-11 | 3.5 nM | [15] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing findings. Below are representative protocols for key assays used to characterize the this compound-DOT1L interaction.

This protocol outlines a typical biochemical assay to measure the inhibitory potency of this compound on DOT1L enzymatic activity.

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

-

Recombinant human DOT1L enzyme is diluted to a working concentration (e.g., 2 nM) in Assay Buffer.

-

The substrate, a biotinylated H3 peptide or reconstituted nucleosomes, is diluted in Assay Buffer.

-

The cofactor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is prepared at a concentration near its Km value.

-

This compound is serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.1 pM).

-

-

Assay Reaction:

-

In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).